molecular formula C18H20FN3O5S2 B2890010 N1-(4-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869072-06-0

N1-(4-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2890010
CAS No.: 869072-06-0
M. Wt: 441.49
InChI Key: GMINWWYIULECBV-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H20FN3O5S2 and its molecular weight is 441.49. The purity is usually 95%.
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Biological Activity

N1-(4-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzyl group, a thiophene moiety, and an oxazinan ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cytotoxicity : Compounds with similar scaffolds have shown cytotoxic effects against various human cancer cell lines. A study reported IC50 values ranging from 4.47 to 52.8 μM for related oxazinonaphthalene derivatives when tested against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells .
  • Mechanism of Action : These compounds often act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. Molecular docking studies have suggested that they bind to the colchicine site on tubulin, providing insights into their mechanism .

Antimicrobial Activity

The oxazinan derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition of Pathogens : Research has shown that related compounds exhibit activity against various bacterial strains, indicating a potential role in treating infections . The specific mechanisms often involve interference with bacterial protein synthesis or cell wall integrity.

Table 1: Biological Activity Summary of Related Compounds

Compound NameIC50 (μM)Target Cell LineActivity Type
Compound 4d4.47A2780 (Ovarian Carcinoma)Anticancer
Compound 5g52.8MCF-7 (Breast Cancer)Anticancer
Compound 3a0.072Mycobacterium tuberculosisAntimicrobial

Case Studies

  • Case Study on Tubulin Inhibition :
    • In a controlled study, compound 5g was found to inhibit tubulin polymerization in a dose-dependent manner, which correlated with its cytotoxic effects on cancer cells. Flow cytometric analysis confirmed G2/M phase arrest in treated cells .
  • Case Study on Antimicrobial Efficacy :
    • A series of oxadiazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting that modifications to the oxazinan structure can enhance efficacy against pathogens .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S2/c19-14-6-4-13(5-7-14)11-20-17(23)18(24)21-12-15-22(8-2-9-27-15)29(25,26)16-3-1-10-28-16/h1,3-7,10,15H,2,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMINWWYIULECBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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